

Technical Deep Dive: Kemptide TFA in Kinase Profiling

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Compound of Interest

Compound Name: Kemptide TFA

Cat. No.: B12467206

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Chemical Identity & Structural Analysis[1][2]

Kemptide is a synthetic heptapeptide designed to serve as a highly specific substrate for cAMP-dependent protein kinase (PKA).[1][2] While its sequence is simple, the physicochemical properties of its trifluoroacetate (TFA) salt form are critical for accurate stoichiometric calculations in kinetic assays.

Molecular Specifications

Property	Specification
Sequence	Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)
Empirical Formula	C ₃₂ H ₆₁ N ₁₃ O ₉
Monoisotopic Mass (Free Base)	771.47 Da
Average Molecular Weight (Free Base)	771.92 g/mol
Isoelectric Point (pI)	~12.0 (Highly Basic due to Arg residues)
Counterion	Trifluoroacetate (CF ₃ COO ⁻)

The "Net Peptide" vs. "Gross Weight" Distinction

A common source of experimental error in kinase kinetics is treating the lyophilized powder weight as the active peptide weight. Kemptide is synthesized via solid-phase peptide synthesis (SPPS) and cleaved using Trifluoroacetic Acid (TFA).[1]

Due to the two Arginine residues and the N-terminal amine, Kemptide has three potential protonation sites. Consequently, the commercial product is a TFA salt, not a free base.

- Theoretical Salt MW:

[1]

- Implication: If you weigh 1 mg of powder, you may only have ~0.7 mg of active Kemptide (depending on residual water and exact TFA stoichiometry).
- Correction Factor: Always calculate concentration based on Net Peptide Content (NPC) provided on the Certificate of Analysis (CoA), typically 70–80%.

[1]

Mechanistic Role: The PKA Consensus Motif

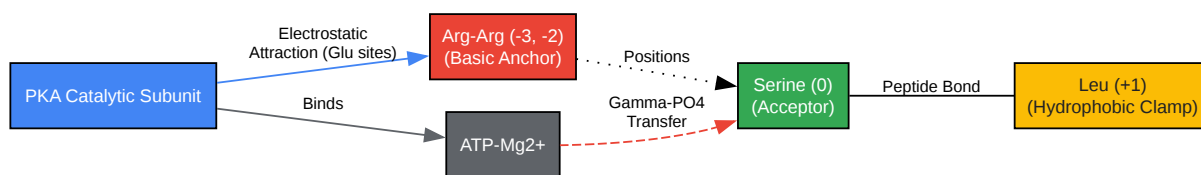
Kemptide was derived from the phosphorylation site of porcine liver Pyruvate Kinase.[3][4] Its utility stems from its ability to strip away the tertiary structure of the native protein, presenting only the essential recognition elements to the PKA catalytic cleft.

PKA Recognition Logic

PKA recognizes the consensus sequence R-R-x-S/T-Hyd, where:

- R-R (-3, -2 positions): Positively charged Arginines interact with acidic Glutamate residues in the PKA binding pocket, anchoring the substrate.[1]
- S (Position 0): The Serine hydroxyl group is positioned perfectly for nucleophilic attack on the -phosphate of ATP.[1]

- Hyd (+1 position): A hydrophobic residue (Leucine in Kemptide) often follows the phosphorylation site.[1]



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Figure 1: Mechanistic logic of PKA substrate recognition. The Arginine residues serve as the electrostatic anchor, positioning the Serine for phosphorylation.

Experimental Protocol: Coupled Spectrophotometric Assay

While radioactive

-ATP assays are sensitive, they are discontinuous and hazardous.[1] The Roskoski Coupled Enzyme Assay is the gold standard for continuous kinetic monitoring of Kemptide phosphorylation. This system links ADP production to NADH oxidation.[1]

The Coupled Reaction System

- Kinase Reaction:

[1]

- Regeneration:

[1]

- Reporter:

Readout: Decrease in absorbance at 340 nm (NADH oxidation) is directly proportional to Kemptide phosphorylation.[1]

Protocol Workflow

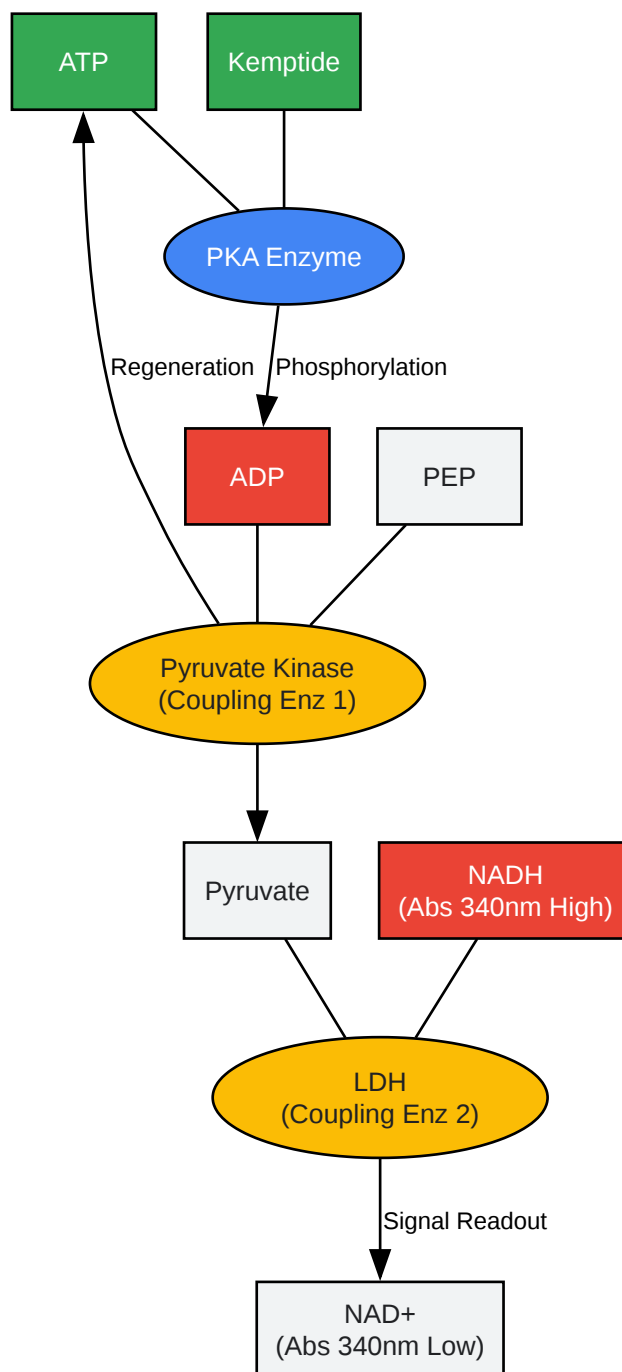
Reagents:

- Buffer: 50 mM MOPS (pH 7.0), 10 mM MgCl₂.
- Substrate Mix: 1 mM Kemptide, 1 mM ATP.
- Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).[1]

Step-by-Step Methodology:

- Blank Preparation: In a quartz cuvette, add Buffer, Coupling Mix, and Kemptide.
- Baseline Check: Monitor
for 2 minutes to ensure stability (no background ATPase activity).
- Initiation: Add PKA enzyme (or cell lysate).[1]
- Measurement: Record
for 5–10 minutes at 30°C.
- Calculation:

[1]



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Figure 2: The Roskoski coupled enzyme assay workflow. Kemptide phosphorylation drives NADH oxidation, allowing real-time kinetic measurement.[1]

Handling, Stability & Troubleshooting Solubility & Storage[2]

- Solubility: **Kemptide TFA** is highly soluble in water (>10 mg/mL).[1][5]
- Stock Solution: Prepare at 10 mM in sterile, deionized water. Aliquot into screw-cap tubes (avoid snap-caps to prevent evaporation/sublimation during storage).
- Stability: Stable at -20°C for 6–12 months. Avoid repeated freeze-thaw cycles, which can hydrolyze the peptide bonds.

The TFA Interference Factor

Problem: High concentrations of TFA (from the peptide salt) can lower the pH of the assay buffer or directly inhibit certain kinase isoforms. Solution:

- Ensure your assay buffer (e.g., MOPS, HEPES) has sufficient buffering capacity (>50 mM) to neutralize the TFA counterions introduced by the substrate.
- If using cell-based assays where TFA cytotoxicity is a concern, consider dialyzing the peptide or purchasing "Desalted" or "Acetate salt" variants, though these are often more expensive and hygroscopic.

References

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